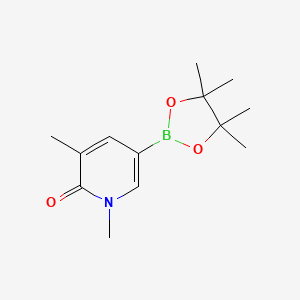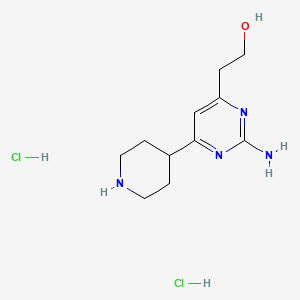![molecular formula C12H20ClN5O B1402438 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride CAS No. 1361113-75-8](/img/structure/B1402438.png)
1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride
Overview
Description
The compound “1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride” is a complex organic molecule. It contains a tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure consisting of a pyrazine ring fused with a [1,2,4]triazole ring .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . The process also involves the use of chlorobenzene and trifluoroacetic anhydride, heating, and reduced pressure concentration . The final product is obtained after reaction, filtration, washing, and drying .Molecular Structure Analysis
The molecular structure of this compound is complex, with a tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core . This core is fused with a piperidine ring, and the molecule also contains a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . The process also involves the use of chlorobenzene and trifluoroacetic anhydride, heating, and reduced pressure concentration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.60 g/mol . The compound is a white crystal .Scientific Research Applications
Chemical Synthesis and Modification
The molecule is a part of broader research efforts focusing on the synthesis and functionalization of heterocyclic compounds, which are crucial in medicinal chemistry. For example, Baraldi et al. (2012) explored water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists, aiming to improve water solubility and physiological stability through functionalization at the C(5) position. They found that replacing the pyridin-4-yl moiety with a substituted piperidin-4-yl ring resulted in stable, water-soluble salts, demonstrating the potential for intravenous infusion applications Baraldi et al., 2012.
Antimicrobial Activity
Research into the antimicrobial properties of compounds derived from or related to 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride has been significant. Hassan (2013) synthesized a series of 2-pyrazolines bearing benzenesulfonamide moieties, evaluating their effectiveness against various bacterial and fungal strains. This study highlights the potential of these compounds in developing new antimicrobial agents Hassan, 2013.
Antagonist Activity
The structural modification of the core triazolo[4,3-a]pyrazin-3-yl scaffold can lead to compounds with significant biological activities, such as antagonist properties against specific receptors. Watanabe et al. (1992) focused on synthesizing and testing a series of compounds for 5-HT2 and alpha 1 receptor antagonist activity, revealing that certain derivatives exhibit potent antagonist activity, indicative of their potential therapeutic applications Watanabe et al., 1992.
Enzyme Inhibition for Anti-diabetic Applications
The inhibition of enzymes like Dipeptidyl peptidase-4 (DPP-4) is a significant area of research for anti-diabetic drug development. Bindu et al. (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, evaluating their DPP-4 inhibition potentials. Their research demonstrates the importance of structural modifications for enhancing biological activity and potential therapeutic applications Bindu et al., 2019.
Molecular Docking Studies
Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, conducting molecular docking studies to evaluate their antimicrobial activity. These studies offer insights into the interaction between synthesized compounds and target proteins, guiding the development of more potent antimicrobials Patil et al., 2021.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine platform , which has been identified as a “privileged structure” in medicinal chemistry . Privileged structures are core structures that have been identified to provide potent ligands for numerous receptors .
Mode of Action
It is known that the compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo[4,3-a]pyrazines . These compounds are designed to interact with their targets in a specific way to elicit a therapeutic response .
Biochemical Pathways
Compounds with similar structures have been used as therapeutic agents or their precursors, or as chemical labels to shed light on biochemical mechanisms .
Pharmacokinetics
The compound’s molecular weight is 19324200 , which is within the range considered favorable for oral bioavailability in drug discovery.
Result of Action
Compounds with similar structures have been used in various therapeutic applications, including as antidepressants, antipsychotics, antihistamines, antifungals, anticancer agents, antioxidants, and anti-inflammatories .
Biochemical Analysis
Biochemical Properties
1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with biomolecules such as proteins and enzymes is characterized by binding interactions that can either inhibit or activate these molecules .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a potent agent in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular metabolism, highlighting its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
1-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O.ClH/c1-9(18)16-5-2-3-10(8-16)12-15-14-11-7-13-4-6-17(11)12;/h10,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSVEDDFLKVATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C3N2CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



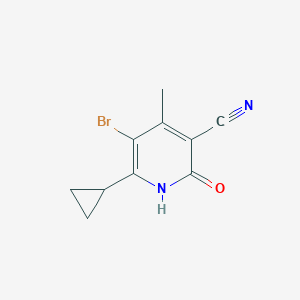

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)

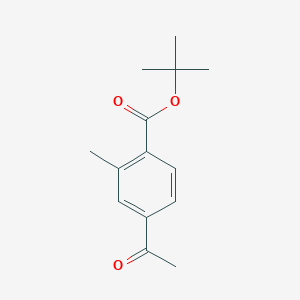


![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)

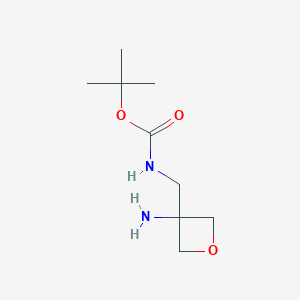
![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)
